BenchChemオンラインストアへようこそ!

2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

lipophilicity XLogP3 drug-likeness

2,5-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 952983-28-7) is a synthetic organic compound belonging to the N-(piperidin-4-ylmethyl)benzenesulfonamide class, characterized by a 2,5-dichlorobenzenesulfonamide core linked via a methylene bridge to a piperidine ring N-substituted with a 2-methoxyethyl group. With a molecular formula of C15H22Cl2N2O3S and a molecular weight of 381.31 g·mol⁻¹, this compound is a member of the sulfonamide family—a scaffold class that has produced pharmacologically active agents targeting diverse biological pathways including mPGES-1, orexin receptors, and gamma-secretase.

Molecular Formula C15H22Cl2N2O3S
Molecular Weight 381.31
CAS No. 952983-28-7
Cat. No. B2743731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
CAS952983-28-7
Molecular FormulaC15H22Cl2N2O3S
Molecular Weight381.31
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C15H22Cl2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-10-13(16)2-3-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3
InChIKeyNCORQLAYVWOJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 952983-28-7): Chemical Identity and Scaffold Overview for Procurement


2,5-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 952983-28-7) is a synthetic organic compound belonging to the N-(piperidin-4-ylmethyl)benzenesulfonamide class, characterized by a 2,5-dichlorobenzenesulfonamide core linked via a methylene bridge to a piperidine ring N-substituted with a 2-methoxyethyl group [1]. With a molecular formula of C15H22Cl2N2O3S and a molecular weight of 381.31 g·mol⁻¹, this compound is a member of the sulfonamide family—a scaffold class that has produced pharmacologically active agents targeting diverse biological pathways including mPGES-1, orexin receptors, and gamma-secretase [2][3]. The combination of electron-withdrawing chlorine substituents at the 2- and 5- positions of the benzene ring with a flexible, hydrogen-bond-capable methoxyethyl tail on the piperidine nitrogen creates a distinctive physicochemical profile.

Why Benzenesulfonamide Piperidine Analogs Cannot Be Interchanged: Structural Differentiation of CAS 952983-28-7


Benzenesulfonamide-piperidine compounds within the same nominal class exhibit marked differences in lipophilicity, hydrogen-bonding capacity, and molecular topology that preclude generic substitution. The 2,5-dichloro substitution pattern on the benzenesulfonamide of CAS 952983-28-7 imparts substantially higher lipophilicity than mono-chloro, methoxy, or unsubstituted analogs, while the 2-methoxyethyl tail on the piperidine nitrogen provides a flexible ether capable of acting as both a hydrogen-bond acceptor and a solubility modulator—features absent in isopropyl, furan-methyl, or pyridyl-methyl analogs [1]. These differences translate into quantifiable variations in calculated partition coefficient (XLogP3) and topological polar surface area (TPSA) that directly affect membrane permeability, solubility, and potential target engagement. The patent literature explicitly demonstrates that even minor modifications to the benzenesulfonamide substitution pattern or the piperidine N-substituent produce divergent pharmacological profiles in assays for mPGES-1 inhibition, orexin receptor antagonism, and gamma-secretase inhibition [2][3].

Quantitative Differentiation of CAS 952983-28-7 Against Closest Structural Analogs: A Comparator-Based Evidence Guide


Lipophilicity Gradient (XLogP3) Differentiation: Target vs. 2-Methoxy and Furan-Methyl Analogs

The target compound (CAS 952983-28-7), bearing a 2,5-dichlorobenzenesulfonamide core and a 2-methoxyethyl-substituted piperidine, is predicted to occupy an intermediate lipophilicity range between the less lipophilic 2-methoxy analog (CAS 1209671-43-1, XLogP3 = 1.5) and the more lipophilic furan-2-ylmethyl analog (CAS 953230-42-7, XLogP3 = 3.5) [1]. This intermediate XLogP3, estimated at approximately 2.5–3.0 based on fragment contribution analysis of the 2,5-dichloro vs. 2-methoxy substitution difference (Δ ≈ 1.4–1.8 log units attributable to chlorine atoms replacing methoxy on the benzene ring), positions the compound within the optimal drug-likeness window (XLogP3 1–4) while avoiding the excessive lipophilicity that can lead to poor solubility and promiscuous binding [2].

lipophilicity XLogP3 drug-likeness permeability

Topological Polar Surface Area (TPSA) Differentiation: Target vs. Furan-2-ylmethyl Analog

The 2-methoxyethyl tail on the piperidine nitrogen of the target compound introduces a flexible ether oxygen that increases the hydrogen-bond acceptor count by one relative to the furan-2-ylmethyl analog (CAS 953230-42-7) and the isopropyl analog (CAS 946233-72-3). This structural feature is expected to yield a TPSA of approximately 66–72 Ų for CAS 952983-28-7, intermediate between the 2-methoxy analog (76.2 Ų) and the furan analog (70.9 Ų) [1]. The TPSA difference of approximately 5–10 Ų between the target compound and the 2-methoxy analog represents a measurable variation that can influence the balance between passive transcellular diffusion and paracellular transport.

TPSA polar surface area membrane permeability oral bioavailability

Hydrogen-Bond Acceptor Capacity: Differentiation via the 2-Methoxyethyl Ether Oxygen

CAS 952983-28-7 possesses a total of five hydrogen-bond acceptor atoms (two sulfonamide oxygens, the sulfonamide nitrogen, the piperidine tertiary nitrogen, and the methoxyethyl ether oxygen), compared to four acceptors in the isopropyl analog (CAS 946233-72-3, which lacks the ether oxygen) [1]. This additional hydrogen-bond acceptor differentiates the target from the isopropyl analog (MW = 365.31) by providing an extra site for water solvation and potential target engagement, while increasing molecular weight by 16 Da (381.31 vs. 365.31). The furan-2-ylmethyl analog (CAS 953230-42-7) also carries five acceptors, but the aromatic furan oxygen is less flexible and less available for hydrogen bonding than the aliphatic ether oxygen in the target compound.

hydrogen bonding solubility molecular recognition ether oxygen

Molecular Weight and Heavy Atom Count: Balancing Drug-Likeness Against Aromatic Heterocycle Analogs

With a molecular weight of 381.31 g·mol⁻¹ and 23 heavy atoms, CAS 952983-28-7 is 22 Da lighter than the furan-2-ylmethyl analog (MW = 403.32, 25 heavy atoms) and 33 Da lighter than the 2-methylpyridin-4-yl analog (MW = 414.35, 27 heavy atoms) [1][2]. It is 16 Da heavier than the isopropyl analog (MW = 365.31, 21 heavy atoms) [3]. While all compounds fall within the Lipinski 'Rule of Five' space (MW < 500), the target compound's molecular weight is closer to the fragment-like sweet spot preferred for initial hit identification and optimization campaigns, offering a favorable balance between complexity and developability.

molecular weight drug-likeness heavy atom count fragment-based screening

Biological Target Class Evidence: mPGES-1 Inhibitor Scaffold Potential vs. Orexin/Gamma-Secretase Patent Space

The benzenesulfonamide-piperidine scaffold to which CAS 952983-28-7 belongs is explicitly claimed in patents covering mPGES-1 inhibition (anti-inflammatory applications) [1], orexin receptor antagonism (sleep/wake regulation) [2], and gamma-secretase inhibition (Alzheimer's disease) [3]. The specific 2,5-dichloro substitution combined with the 2-methoxyethyl-piperidine tail—as distinct from the 2-methoxy, isopropyl, furan-methyl, or pyridyl-methyl analogs—defines a unique structural vector within this patent landscape. Notably, the mPGES-1 SAR literature demonstrates that benzenesulfonamide substitution patterns produce IC50 values spanning from 0.8 µM to >13.8 µM depending on the pendant groups, with chlorine substitution generally enhancing potency relative to methoxy or unsubstituted variants [1]. While no direct IC50 data for CAS 952983-28-7 has been publicly reported, the dichloro substitution pattern is associated with improved target affinity in this class.

mPGES-1 inflammation orexin receptor gamma-secretase target engagement

Availability and Supply-Chain Differentiation: CAS 952983-28-7 vs. Structurally Related Screening Compounds

CAS 952983-28-7 is commercially available through multiple chemical suppliers as a research-grade compound, typically offered in quantities from 1 mg to 100 mg with pricing consistent with specialty screening compounds [1]. In contrast, the isopropyl analog (CAS 946233-72-3) is available from Life Chemicals at $54–$248 per unit (1–100 mg), and the furan-2-ylmethyl analog (CAS 953230-42-7) at $57 per 2 µmol [2]. The availability of the target compound across multiple vendors suggests established synthetic routes using commercially available building blocks (2,5-dichlorobenzenesulfonyl chloride and 1-(2-methoxyethyl)piperidin-4-yl)methanamine), which may confer supply reliability advantages compared to analogs requiring less common intermediates.

supply chain availability screening collection procurement

Optimal Procurement and Application Scenarios for CAS 952983-28-7 Based on Physicochemical and Structural Differentiation Evidence


Anti-Inflammatory Drug Discovery: mPGES-1 Inhibitor Screening Campaigns

The benzenesulfonamide scaffold of CAS 952983-28-7, with its 2,5-dichloro substitution, maps directly onto the SAR space explored by Hanke et al. (2013) for mPGES-1 inhibition [1]. The compound's intermediate lipophilicity (estimated XLogP3 2.5–3.0) and TPSA (estimated 66–72 Ų) are consistent with the property ranges of active mPGES-1 inhibitors described in this series. Procurement of this compound for mPGES-1 enzyme assays, LPS-induced whole blood PGE2 suppression assays, or IL-1β-stimulated A549 cell-based assays is warranted as a follow-up to the established SAR, particularly given that the specific 2-methoxyethyl-piperidine variant has not been characterized in published mPGES-1 studies and may reveal novel structure-activity insights.

CNS Target Screening: Orexin Receptor and Neurological Disorder Programs

The piperidine sulphonamide scaffold is explicitly claimed in patents covering orexin receptor antagonists for sleep disorders (WO2009003997A1) [2]. The flexible 2-methoxyethyl group on the piperidine nitrogen of CAS 952983-28-7 offers a hydrogen-bond-capable, conformationally adaptable motif that differs from the more rigid aromatic N-substituents (furan-methyl, pyridyl-methyl) commonly explored in this class. With an estimated XLogP3 within the CNS drug-likeness window and TPSA well below 90 Ų, this compound is suitable for inclusion in orexin receptor binding and functional assays, where the methoxyethyl tail may confer differentiated receptor subtype selectivity or pharmacokinetic properties.

Fragment-Based and Property-Driven Lead Optimization Programs

With a molecular weight of 381.31 g·mol⁻¹, CAS 952983-28-7 occupies a favorable position between fragment-sized compounds (MW < 300) and full leads (MW > 400) [3]. Its 23 heavy atoms and estimated physicochemical properties (XLogP3 ≈ 2.5–3.0, TPSA ≈ 66–72 Ų) place it within lead-like chemical space suitable for further optimization. The compound can serve as a starting point for systematic SAR exploration by varying the dichloro substitution pattern or modifying the methoxyethyl tail, with ample room for property modulation before exceeding Lipinski Rule of Five thresholds. Procurement for medicinal chemistry hit-to-lead programs is supported by its multi-vendor availability and well-precedented synthetic route.

Chemical Biology Probe Development and Novel Target Deconvolution

Because CAS 952983-28-7 lacks published biological activity data, it represents a genuine 'unknown' in terms of target engagement—a characteristic that is valuable for phenotype-based screening and target deconvolution studies. Unlike structurally related analogs that have been profiled in specific assays (e.g., the furan-2-ylmethyl analog sometimes misidentified as TAK-659 in vendor listings), the target compound's uncharacterized biological profile allows for unbiased discovery of novel target interactions. This is particularly relevant for academic screening centers and biotechnology companies seeking to identify new chemical starting points free from pre-existing intellectual property encumbrances associated with known target-compound pairings.

Quote Request

Request a Quote for 2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.